molecular formula C21H24O4 B1240677 Phosphatoquinone B

Phosphatoquinone B

Cat. No. B1240677
M. Wt: 340.4 g/mol
InChI Key: HFMUGRCEDVYMSK-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphatoquinone B is a hydroxy-1,4-naphthoquinone that is 1,4-naphthoquinone substituted by a (2E)-3,7-dimethylocta-2,6-dien-1-yl group at position 2, a methyl group at position 3, and hydroxy groups at positions 5 and 7. It is isolated from the culture broth of Streptomyces sp.TC-0363 and exhibits inhibitory activity against the enzyme protein tyrosine phosphatase. It has a role as a metabolite, an antimicrobial agent and an EC 3.1.3.48 (protein-tyrosine-phosphatase) inhibitor. It is a member of phenols and a hydroxy-1,4-naphthoquinone.

Scientific Research Applications

Phosphatoquinone B as a Tyrosine Phosphatase Inhibitor

Phosphatoquinone B, isolated from Streptomyces sp., has been identified as a novel inhibitor of protein tyrosine phosphatase activity. This compound, along with its counterpart Phosphatoquinone A, was found to inhibit tyrosine phosphatase in human Ball-1 cells. Phosphatoquinone B exhibited a notable inhibition with an IC50 of 2.9 µM, indicating its potent activity in this biological process (Kagamizono et al., 1999).

properties

Product Name

Phosphatoquinone B

Molecular Formula

C21H24O4

Molecular Weight

340.4 g/mol

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C21H24O4/c1-12(2)6-5-7-13(3)8-9-16-14(4)20(24)19-17(21(16)25)10-15(22)11-18(19)23/h6,8,10-11,22-23H,5,7,9H2,1-4H3/b13-8+

InChI Key

HFMUGRCEDVYMSK-MDWZMJQESA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)C(=CC(=C2)O)O)C/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C(=CC(=C2)O)O)CC=C(C)CCC=C(C)C

synonyms

phosphatoquinone B
phosphatoquinone-B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphatoquinone B
Reactant of Route 2
Phosphatoquinone B
Reactant of Route 3
Phosphatoquinone B
Reactant of Route 4
Phosphatoquinone B
Reactant of Route 5
Phosphatoquinone B
Reactant of Route 6
Phosphatoquinone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.